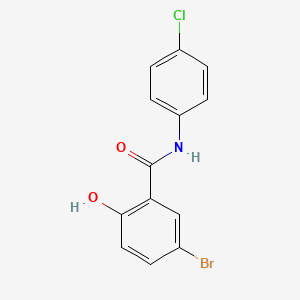

5-Bromo-4'-chlorosalicylanilide

Descripción general

Descripción

La bromochlorosalicylanilida es un compuesto orgánico que pertenece a la clase de las benzanilidas. Es conocida por sus propiedades antifúngicas y se ha utilizado en diversas aplicaciones dermatológicas . La estructura química del compuesto incluye un átomo de bromo y un átomo de cloro unidos a un núcleo de salicylanilida, lo que lo convierte en un derivado halogenado de la salicylanilida .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La bromochlorosalicylanilida se puede sintetizar mediante la reacción del ácido 5-bromosalicílico con la 4-cloroanilina. La reacción suele implicar la formación de un enlace amida entre el grupo ácido carboxílico del ácido 5-bromosalicílico y el grupo amina de la 4-cloroanilina. La reacción se suele llevar a cabo en presencia de un agente deshidratante como el cloruro de tionilo o el tricloruro de fósforo para facilitar la formación del enlace amida .

Métodos de producción industrial: En entornos industriales, la síntesis de bromochlorosalicylanilida puede implicar reacciones a gran escala utilizando reactivos y condiciones similares. El proceso está optimizado para obtener rendimiento y pureza, y suele incluir etapas de purificación como la recristalización o la cromatografía para obtener el producto final .

3. Análisis de las reacciones químicas

Tipos de reacciones: La bromochlorosalicylanilida experimenta diversas reacciones químicas, entre ellas:

Reacciones de sustitución: Los átomos de halógeno (bromo y cloro) del compuesto pueden participar en reacciones de sustitución nucleofílica.

Reacciones de oxidación y reducción: El grupo hidroxilo del núcleo de la salicylanilida puede experimentar una oxidación para formar derivados de quinona o una reducción para formar derivados de hidroquinona.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Se pueden utilizar reactivos como el hidróxido de sodio o el hidróxido de potasio en condiciones básicas.

Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas o básicas.

Productos principales:

Productos de sustitución: Dependiendo del nucleófilo, se pueden formar diversos derivados sustituidos.

Productos de oxidación: Derivados de quinona.

Productos de reducción: Derivados de hidroquinona.

Análisis De Reacciones Químicas

Types of Reactions: Bromochlorosalicylanilide undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) in the compound can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group in the salicylanilide core can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Quinone derivatives.

Reduction Products: Hydroquinone derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Agents

5-Bromo-4'-chlorosalicylanilide has been extensively used in the development of antimicrobial formulations. Its effectiveness against various bacterial and fungal pathogens makes it a valuable compound in treating infections. Studies have shown that it exhibits potent antifungal activity against species such as Candida and dermatophytes, with minimum inhibitory concentrations indicating significant efficacy .

Case Study: Antifungal Efficacy

In a notable study, this compound was tested against multiple strains of Candida. The results demonstrated its capability to inhibit growth effectively, suggesting its potential use in topical antifungal treatments. Additionally, it has shown promise in formulations aimed at combating skin pathogens, making it suitable for dermatological applications .

Analytical Chemistry

This compound serves as a reagent in various analytical methods for detecting and quantifying substances. It is particularly useful in environmental monitoring due to its stability and effectiveness in complex matrices.

Analytical Techniques

- High-Performance Liquid Chromatography (HPLC) : This method is commonly employed for routine analysis of the compound due to its reliability in separating and quantifying components.

- Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) : This advanced technique offers higher sensitivity, enabling the detection of low concentrations of this compound in formulations such as creams and lotions .

Biological Research

In biological research, this compound is utilized to study enzyme inhibition and cellular processes. Its role in biochemistry contributes to advancements in understanding various biological mechanisms.

Mechanisms of Action

The compound disrupts fungal cell wall synthesis, leading to cell death. This mechanism underpins its effectiveness as an antifungal agent and highlights its potential for further research into enzyme interactions and cellular pathways .

Industrial Applications

Textile Industry

The properties of this compound allow it to be used in dyeing processes within the textile industry. It enhances colorfastness and durability, making it an important additive for textiles .

Polymer Chemistry

In polymer chemistry, this compound is employed in the synthesis of specialty polymers, providing unique characteristics that enhance material performance across various applications .

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound | Antifungal Activity | Antimicrobial Activity | Photoallergic Potential |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Tribromosalicylanilide | Moderate | High | Yes |

| Salicylanilide | Low | Moderate | No |

Mecanismo De Acción

El mecanismo de acción de la bromochlorosalicylanilida implica la inhibición de la síntesis de la pared celular fúngica. El compuesto interfiere con la síntesis de ergosterol, un componente clave de las membranas celulares fúngicas, lo que provoca un aumento de la permeabilidad de la membrana y la muerte celular . Los objetivos moleculares incluyen enzimas implicadas en la vía de biosíntesis del ergosterol, como la escualeno epoxidasa .

Compuestos similares:

Niclosamida: Otra salicylanilida halogenada con propiedades antihelmínticas.

Oxiclozanida: Un derivado clorado utilizado como antihelmíntico.

Rafoxanida: Un derivado bromado utilizado como antihelmíntico.

Comparación: La bromochlorosalicylanilida es única debido a su doble halogenación (bromo y cloro), lo que mejora sus propiedades antifúngicas en comparación con otras salicylanilidas. Mientras que compuestos como la niclosamida y la oxiclozanida se utilizan principalmente como antihelmínticos, la aplicación principal de la bromochlorosalicylanilida es en tratamientos antifúngicos .

Comparación Con Compuestos Similares

Niclosamide: Another halogenated salicylanilide with anthelmintic properties.

Oxyclozanide: A chlorinated derivative used as an anthelmintic.

Rafoxanide: A brominated derivative used as an anthelmintic.

Comparison: Bromochlorosalicylanilide is unique due to its dual halogenation (bromine and chlorine), which enhances its antifungal properties compared to other salicylanilides. While compounds like niclosamide and oxyclozanide are primarily used as anthelmintics, bromochlorosalicylanilide’s primary application is in antifungal treatments .

Actividad Biológica

5-Bromo-4'-chlorosalicylanilide (CAS Number: 3679-64-9) is a compound that has garnered attention for its biological activities, particularly in antifungal and antimicrobial applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₃H₉BrClNO₂

- Molecular Weight : 326.57 g/mol

- Melting Point : 246 °C

- Purity : ≥98.0% (by titrimetric analysis) .

This compound exhibits several biological activities:

- Antifungal Activity : Primarily used in dermatological formulations, it has shown effectiveness against various fungal pathogens. Its mechanism often involves disrupting fungal cell wall synthesis and function, leading to cell death.

- Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity, inhibiting the growth of bacteria and fungi. Research indicates that it can be effective against skin pathogens, making it suitable for topical applications .

Case Studies and Research Findings

-

Antifungal Efficacy :

- A study reported that this compound was effective against Candida species, with minimum inhibitory concentrations (MIC) showing significant potency .

- In another investigation, the compound was tested against dermatophytes and exhibited promising results in inhibiting their growth, suggesting its potential use in treating fungal infections .

- Photoallergic Reactions :

-

Cross-Reactivity :

- Research indicates potential cross-sensitization with other compounds such as tribromosalicylanilide, suggesting that individuals allergic to one may react to the other .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound | Antifungal Activity | Antimicrobial Activity | Photoallergic Potential |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Tribromosalicylanilide | Moderate | High | Yes |

| Salicylanilide | Low | Moderate | No |

Analytical Methods for Detection

Detection and quantification of this compound in formulations are crucial for ensuring safety and efficacy. Common analytical techniques include:

- High-Performance Liquid Chromatography (HPLC) : Used for routine analysis due to its reliability in separating and quantifying compounds.

- Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) : Offers higher sensitivity and specificity for detecting low concentrations in complex matrices such as creams and lotions .

Propiedades

IUPAC Name |

5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSGXIBYUQJHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190256 | |

| Record name | Bromosalicylchloranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3679-64-9 | |

| Record name | Bromosalicylchloranilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3679-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromosalicylchloranilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003679649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochlorosalicylanilide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salifungin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromosalicylchloranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4'-chlorosalicylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCHLOROSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GK715PWMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any known allergic reactions associated with 5-Bromo-4'-chlorosalicylanilide?

A2: Yes, this compound has been identified as a potential photoallergen. [] This means exposure to sunlight after application can trigger allergic reactions in sensitive individuals. [] Studies have reported cases of both localized and generalized photoallergic reactions to Multifungin. []

Q2: Is there any evidence of cross-reactivity with other compounds?

A3: Research suggests that individuals sensitive to this compound might experience cross-sensitization with tribromosalicylanilide. [] This implies that exposure to one compound could lead to allergic reactions upon contact with the other. []

Q3: How is this compound detected and quantified in products?

A4: Several analytical techniques can be employed to identify and measure this compound in various matrices. High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is a common method used for this purpose. [] Additionally, a more sensitive and selective approach involving solid-phase extraction coupled with ultra-performance liquid chromatography tandem mass spectrometry (SPE-UPLC-MS/MS) has also been developed. [] These techniques enable researchers to accurately determine the presence and concentration of this compound in complex mixtures like cosmetics. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.